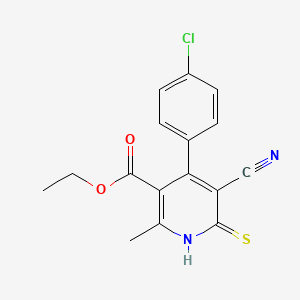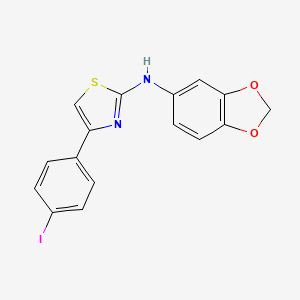![molecular formula C23H18N4O2 B11536832 N-(3-{[(2E)-2-(4-cyanobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B11536832.png)
N-(3-{[(2E)-2-(4-cyanobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-{[(2E)-2-(4-氰基苄叉基)肼基]羰基}苯基)-4-甲基苯甲酰胺是一种复杂的 有机化合物,以其独特的结构特性和在各个科学领域的潜在应用而闻名。该化合物具有一个苯甲酰胺核心,带有肼基羰基连接和一个氰基苄叉基部分,使其成为合成化学和药理学领域的关注对象。
准备方法
合成路线和反应条件
N-(3-{[(2E)-2-(4-氰基苄叉基)肼基]羰基}苯基)-4-甲基苯甲酰胺的合成通常涉及一个多步骤过程:
形成腙中间体: 第一步涉及4-氰基苯甲醛与水合肼缩合以形成腙中间体。
偶联反应: 然后在受控条件下将腙中间体与3-异氰酸酯苯甲酸偶联以形成所需产物。
纯化: 使用重结晶或色谱等技术纯化最终化合物,以确保高纯度。
工业生产方法
在工业环境中,该化合物的生产可能涉及使用高通量技术的自动化合成。连续流动反应器的使用可以提高合成过程的效率和可扩展性,确保一致的质量和产量。
化学反应分析
反应类型
N-(3-{[(2E)-2-(4-氰基苄叉基)肼基]羰基}苯基)-4-甲基苯甲酰胺可以进行各种化学反应,包括:
氧化: 可以使用高锰酸钾或过氧化氢等氧化剂对该化合物进行氧化,导致形成相应的氧化物。
还原: 可以使用硼氢化钠或氢化铝锂等还原剂进行还原反应,导致氰基苄叉基部分的还原。
取代: 该化合物可以参与亲核取代反应,其中苯甲酰胺核心上的官能团可以被其他亲核试剂取代。
常用试剂和条件
氧化剂: 高锰酸钾、过氧化氢。
还原剂: 硼氢化钠、氢化铝锂。
溶剂: 常见的溶剂包括乙醇、甲醇和二氯甲烷。
形成的主要产物
从这些反应形成的主要产物取决于所用条件和试剂。例如,氧化可能产生氧化物,而还原可以产生胺或醇。
科学研究应用
化学
在化学领域,N-(3-{[(2E)-2-(4-氰基苄叉基)肼基]羰基}苯基)-4-甲基苯甲酰胺用作合成更复杂分子的结构单元。其独特的结构允许探索新的合成途径并开发新化合物。
生物学
在生物学研究中,研究了该化合物与生物大分子潜在的相互作用。它可以作为探针来研究酶机制或作为受体结合研究中的配体。
医学
在医学领域,该化合物潜在的药理特性引起了人们的兴趣。它可能对某些疾病或状况表现出活性,使其成为药物开发和治疗应用的候选者。
工业
在工业领域,该化合物可用于开发新材料或作为合成特种化学品的中间体。
作用机制
N-(3-{[(2E)-2-(4-氰基苄叉基)肼基]羰基}苯基)-4-甲基苯甲酰胺的作用机制涉及其与特定分子靶标的相互作用。氰基苄叉基部分可能与酶或受体相互作用,调节其活性。肼基羰基连接可以促进与生物大分子结合,影响细胞途径和过程。
相似化合物的比较
类似化合物
- N-(4-{[(2E)-2-(4-氰基苄叉基)肼基]羰基}苯基)乙酰胺
- N-(4-{[2-(4-氰基苄叉基)肼基]羰基}苯基)丁酰胺
独特性
与类似化合物相比,N-(3-{[(2E)-2-(4-氰基苄叉基)肼基]羰基}苯基)-4-甲基苯甲酰胺以其苯甲酰胺核心上的特定取代模式而脱颖而出。这种独特的结构可以导致不同的化学反应性和生物活性,使其成为研究和开发中宝贵的化合物。
属性
分子式 |
C23H18N4O2 |
|---|---|
分子量 |
382.4 g/mol |
IUPAC 名称 |
N-[(E)-(4-cyanophenyl)methylideneamino]-3-[(4-methylbenzoyl)amino]benzamide |
InChI |
InChI=1S/C23H18N4O2/c1-16-5-11-19(12-6-16)22(28)26-21-4-2-3-20(13-21)23(29)27-25-15-18-9-7-17(14-24)8-10-18/h2-13,15H,1H3,(H,26,28)(H,27,29)/b25-15+ |
InChI 键 |
NQFMINOKBWNGQG-MFKUBSTISA-N |
手性 SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)C#N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NN=CC3=CC=C(C=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{[(E)-(4-chlorophenyl)methylidene]amino}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11536766.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-1,2-bis(propylsulfonyl)-7-(pyridin-4-yl)indolizine-3-carbohydrazide](/img/structure/B11536768.png)
![2-[(2-Methylphenyl)amino]-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11536769.png)
![N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-chlorobenzamide](/img/structure/B11536774.png)
![(3Z)-6-chloro-7-methyl-3-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11536776.png)
![(3E)-3-{2-[(2-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(2,4,6-trimethylphenyl)butanamide](/img/structure/B11536792.png)



![(2E)-2-(1H-benzimidazol-2-yl)-3-[3-(cyanomethoxy)-4-methoxyphenyl]prop-2-enenitrile](/img/structure/B11536833.png)
![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-bromobenzoate](/img/structure/B11536840.png)

![2H-Benzo[d][1,3]oxazine, 2-[2-(5-methylfuran-2-yl)ethyl]-4,4-diphenyl-1,4-dihydro-](/img/structure/B11536852.png)
![2-[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11536857.png)
